(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine
Description
The compound “(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine” features a 3,4-dimethoxyphenethylamine backbone linked to a 4-iodobenzenesulfonyl group. Its molecular formula is C₁₆H₁₇IN₂O₄S, with a calculated molecular weight of 460.19 g/mol. The sulfonamide group enhances acidity (pKa ~10–11) compared to simpler amines, while the iodine substituent increases lipophilicity (logP ~3.5–4.0), influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKSCVJXHJBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 4-iodobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the iodine atom with other functional groups.
Scientific Research Applications
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Variations
Key Observations:
- Iodine vs.
- Sulfonamide vs. Amide : The sulfonamide group in the target compound is more electron-withdrawing than Rip-B’s amide, lowering the pKa of the NH group (sulfonamide pKa ~10 vs. amide pKa ~15–17), which may affect solubility and hydrogen-bonding interactions .
- Salt Forms : The hydrochloride salt of USP Verapamil Related Compound B RS (C₂₆H₃₆N₂O₄·HCl) exhibits higher aqueous solubility than the neutral sulfonamide target compound, highlighting the impact of salt formation on bioavailability .
Biological Activity
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H18INO4S
- CAS Number : 873586-81-3
This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sulfonamide A | Breast Cancer | 10 | Inhibition of cell proliferation |
| Sulfonamide B | Lung Cancer | 15 | Induction of apoptosis |
| (2-(3,4-Dimethoxyphenyl)ethyl)... | Unknown | TBD | TBD |
Note: TBD indicates that specific data for the compound is still being researched.
Antidiabetic Activity
The structural similarity to other compounds with known antidiabetic properties suggests potential efficacy in managing diabetes. Sulfonamides have been reported to enhance insulin sensitivity and reduce blood glucose levels in animal models.
Case Study:
In a study involving diabetic rats, administration of sulfonamide derivatives resulted in a significant decrease in fasting blood glucose levels compared to control groups. The proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : Potential interaction with PPARs may enhance insulin sensitivity and lipid metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Research Findings
Recent studies have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound.
Table 2: Summary of Research Findings
| Study Reference | Findings | |
|---|---|---|
| Study 1 | Significant reduction in tumor size | Potential as an anticancer agent |
| Study 2 | Improved glucose tolerance in diabetic models | Possible antidiabetic effects |
| Study 3 | Induction of apoptosis in vitro | Mechanism involves mitochondrial pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
